Product packaging for Chlorodimethyloctadecylsilane(Cat. No.:CAS No. 18643-08-8)

Chlorodimethyloctadecylsilane

Cat. No.: B102641
CAS No.: 18643-08-8
M. Wt: 347.1 g/mol
InChI Key: GZGREZWGCWVAEE-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds in Contemporary Research

Organosilicon compounds are integral to a vast array of commercial products and research areas. wikipedia.org Their versatility has led to widespread use in industries such as electronics, construction, personal care, and medicine. directindustry.com The most well-known class of organosilicon compounds is silicones (polysiloxanes), which are used extensively as sealants, adhesives, lubricants, and in medical devices due to their stability and biocompatibility. wikipedia.orgcfsilicones.com

Contemporary research continues to expand the applications of these compounds. nih.gov Key areas of investigation include:

Materials Science: Developing high-performance polymers for the aerospace, automotive, and electronics industries. cfsilicones.comwiley-vch.de Silane (B1218182) coupling agents, a category that includes Chlorodimethyloctadecylsilane, are crucial for creating hybrid materials, acting as molecular bridges between inorganic and organic components to enhance adhesion and durability. labinsights.nlnbinno.com

Medicine and Biotechnology: Designing biocompatible materials for medical implants, prosthetics, and drug delivery systems. cfsilicones.com Organosilicon compounds can be formulated into nanoparticles, liposomes, and microcapsules to improve drug stability and enable targeted delivery.

Electronics: Using silicones as insulating materials and in the development of advanced dielectric materials and flexible polymers for electronic components. cfsilicones.comcfsilicones.com

Sustainable Chemistry: Exploring the potential of organosilicon compounds in creating biodegradable silicones and environmentally friendly coatings and materials. cfsilicones.com

The field is continuously evolving, with ongoing research into new synthesis methods and the application of organosilicon compounds in nanotechnology and catalysis. cfsilicones.comnih.gov This expansion reflects the sustained interest in harnessing the unique properties of the silicon-carbon bond for technological innovation. nih.gov

Chemical Structure and Nomenclature of this compound

This compound is an organosilicon compound characterized by a central silicon atom bonded to a long alkyl chain, two methyl groups, and a chlorine atom. guidechem.com This structure, specifically the long octadecyl group, imparts a significant hydrophobic (water-repellent) nature to the molecule. guidechem.comgelest.com It is commonly used as a silylating reagent and a surface modifier, particularly for creating water-repellent surfaces on substrates like glass and silica (B1680970). guidechem.comsmolecule.com For instance, it is employed in preparing bonded stationary phases for high-performance liquid chromatography (HPLC). gelest.com

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is chloro-dimethyl-octadecylsilane . nih.gov

The compound is known by several other names in scientific literature and commercial contexts. nih.govsigmaaldrich.com

Common Synonyms
Octadecyldimethylchlorosilane
Dimethyloctadecylchlorosilane
Silane, chlorodimethyloctadecyl-
n-Octadecyldimethylchlorosilane
Stearyldimethylchlorosilane
CDOS

Below is a table detailing key chemical identifiers and properties for this compound.

PropertyValue
CAS Number 18643-08-8 nih.gov
Molecular Formula C₂₀H₄₃ClSi nih.gov
Molecular Weight 347.1 g/mol nih.gov
Appearance Solid sigmaaldrich.com
Melting Point 28-30 °C sigmaaldrich.com
Boiling Point 145-155 °C at 0.005 mmHg sigmaaldrich.com

Historical Context and Evolution of its Research Significance

The journey of organosilicon chemistry began in the 19th century, with the first organochlorosilane compound being synthesized by Charles Friedel and James Crafts in 1863. wikipedia.org However, extensive research was pioneered by Frederic S. Kipping in the early 20th century, who also coined the term "silicone." wikipedia.org A major breakthrough occurred in the 1940s with the development of the "Direct Process" by Eugene G. Rochow, which allowed for the large-scale industrial production of organosilicon compounds, particularly methylchlorosilanes. acs.org This paved the way for the widespread application of silicone polymers. sbfchem.com

The specific sub-class of silane coupling agents, to which this compound belongs, gained prominence in the early 1960s. labinsights.nl These agents were developed to act as molecular bridges to improve the adhesion between inorganic materials (like glass fibers) and organic polymers. labinsights.nlresearchgate.net

The research significance of this compound is directly tied to its function as a long-chain alkylsilane. Its primary role has been in surface modification. The reactive chloro-silyl group allows it to covalently bond to surfaces rich in hydroxyl groups (like silica, glass, and metal oxides), while the long octadecyl chain forms a dense, non-polar, hydrophobic layer. gelest.comsmolecule.com This property has been heavily utilized in the field of chromatography since the late 1960s and early 1970s, with the development of "reversed-phase" liquid chromatography (RPLC). In RPLC, a non-polar stationary phase is used to separate compounds based on their hydrophobicity. This compound and similar compounds are essential reagents for creating the C18 (octadecyl) bonded silica phases that are the workhorses of modern RPLC. smolecule.com Its evolution in research has mirrored the growth of HPLC as an indispensable analytical technique in pharmaceuticals, environmental science, and biochemistry.

Scope and Objectives of the Research Outline

This article provides a focused examination of the chemical compound this compound. The primary objective is to present a detailed and scientifically accurate overview based on its foundational chemistry and role within materials science. The scope is strictly defined by the preceding sections:

An introduction to the broader field of organosilicon chemistry to provide context.

A detailed description of the chemical identity of this compound, including its formal nomenclature, structure, and common synonyms.

An exploration of the historical development of organosilicon chemistry and the specific evolution of long-chain alkylsilanes as critical surface modification agents.

The article adheres to a professional and authoritative tone, presenting factual information derived from established scientific literature while strictly excluding topics outside the defined outline.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H43ClSi B102641 Chlorodimethyloctadecylsilane CAS No. 18643-08-8

Properties

IUPAC Name

chloro-dimethyl-octadecylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H43ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(2,3)21/h4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGREZWGCWVAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066394
Record name Silane, chlorodimethyloctadecyl-
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Molecular Weight

347.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18643-08-8
Record name Octadecyldimethylchlorosilane
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Record name Silane, chlorodimethyloctadecyl-
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Record name Silane, chlorodimethyloctadecyl-
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Record name Silane, chlorodimethyloctadecyl-
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Record name Chlorodimethyloctadecylsilane
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Record name Chlorodimethyloctadecylsilane
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Synthetic Methodologies and Reaction Pathways of Chlorodimethyloctadecylsilane

Established Synthesis Routes

The industrial and laboratory-scale production of chlorodimethyloctadecylsilane can be achieved through several well-established chemical pathways. These routes include direct chlorination, hydrosilylation, and Grignard reactions, each offering distinct advantages in terms of starting materials and reaction conditions.

Direct chlorination represents a fundamental method for synthesizing chlorosilanes. In the context of this compound, this can involve the reaction of octadecyltrichlorosilane (B89594) with dimethylchlorosilane. smolecule.com More broadly, the chlorination of alkylsilanes is a known free-radical reaction that can be initiated by peroxides or UV radiation to create functional chloro-substituted organosilanes. niscair.res.in Another approach involves the direct chlorination of alcohols using a chlorosilane reagent. For example, secondary alcohols can be converted to their corresponding chlorides using chlorodimethylsilane (B94632) in the presence of a gallium trichloride (B1173362) catalyst system under neutral conditions. nih.gov While this demonstrates the principle of chlorination, the most pertinent direct synthesis for the title compound involves the reaction of an octadecyl-substituted silane (B1218182) with a chlorinating agent. smolecule.com

Hydrosilylation is a powerful and widely used method for forming silicon-carbon bonds, typically involving the addition of a hydrosilane across an unsaturated bond, such as an alkene. semanticscholar.org For this compound, a common industrial synthesis involves the reaction of 1-octadecene (B91540) with chlorodimethylsilane at elevated temperatures, often around 65°C. This reaction is typically catalyzed by costly platinum-based homogeneous catalysts. semanticscholar.org

Recent research has focused on developing more sustainable methods, such as using highly stable and active hybrid catalysts. semanticscholar.orgqualitas1998.net These catalysts, which can consist of platinum nanoparticles doped into mesoporous organosilica, enable the solvent-free hydrosilylation of olefins, leading to high-purity silicone precursors. semanticscholar.orgqualitas1998.net The efficiency of the hydrosilylation reaction is influenced by factors such as catalyst loading and temperature. semanticscholar.org

ReactantsCatalystTemperatureReaction TimeResultReference
1-Octene and Triethoxysilane (TES)0.1 mol% Pt75°C30 minutesFull conversion to triethoxy(octyl)silane semanticscholar.org
1-Octene and TES0.05 mol% Pt75°C1 hourComplete conversion semanticscholar.org
1-Octene and TES0.025 mol% Pt75°C1 hourComplete conversion semanticscholar.org
Benchmark alkene and TESPt-based65°C30 minutesExcellent yield in triethoxy(octyl)silane qualitas1998.net

This table illustrates the effect of catalyst loading and temperature on a representative hydrosilylation reaction, similar to the process used for producing this compound precursors.

The Grignard reaction is a cornerstone of organic synthesis, providing a robust method for forming carbon-carbon bonds. mnstate.edusciencenotes.org It utilizes an organomagnesium halide (the Grignard reagent, RMgX), which acts as a potent nucleophile. sciencenotes.orgleah4sci.com To synthesize this compound, a Grignard reagent is first prepared from an octadecyl halide (e.g., octadecyl bromide) and magnesium metal in an anhydrous ether solvent. smolecule.comresearchgate.net

This highly reactive octadecylmagnesium halide is then reacted with dichlorodimethylsilane. The nucleophilic octadecyl group attacks the electrophilic silicon atom, displacing one of the chloride ions in a nucleophilic substitution reaction to form the desired this compound product. smolecule.com The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with water. mnstate.edu

Chemical Reactivity and Derivatization Strategies

The utility of this compound stems from the reactivity of its silicon-chlorine bond, which serves as a gateway for hydrolysis and silylation reactions. These processes are fundamental to its primary applications in surface modification and as a chemical derivatizing agent.

This compound is highly susceptible to hydrolysis. When exposed to water or moisture, the chloro group rapidly reacts to produce octadecyldimethylsilanol (B8646862) and hydrochloric acid. smolecule.com This hydrolysis reaction is very fast, with a reported half-life of less than two minutes at neutral pH and 25°C. europa.eu

General Hydrolysis Reaction: R₃SiCl + H₂O → R₃SiOH + HCl smolecule.com

The resulting silanol (B1196071) (R₃SiOH) is a key reactive intermediate. These silanol groups can then undergo condensation reactions with other silanols, eliminating water to form stable siloxane bonds (Si-O-Si). This condensation process is crucial for creating cross-linked silicone networks and for covalently bonding the molecule to surfaces. smolecule.com

The primary application of this compound is as a silylating agent for surface modification. smolecule.comchemimpex.com The mechanism involves a chemical reaction between the reactive chlorine atom of the silane and hydroxyl groups (-OH) present on the surface of various substrates like silica (B1680970), glass, metals, and polymers. smolecule.comontosight.ai This reaction forms a strong, covalent siloxane (Si-O-Si) bond, tethering the octadecyl group to the surface. ontosight.aiacs.org

The attached long octadecyl hydrocarbon chain imparts a hydrophobic (water-repellent) and organophilic character to the modified surface. smolecule.com The presence of the two methyl groups on the silicon atom sterically hinders the silane molecules, limiting the packing density on the surface. acs.org This incomplete coverage often leaves unreacted "residual silanols." acs.org To address this, a process called "end-capping" is sometimes employed, where a smaller, more reactive silylating agent like chlorotrimethylsilane (B32843) is used to react with the remaining hydroxyl groups. acs.org

This silylation is widely used to create the C18 stationary phases essential for reversed-phase chromatography. smolecule.com In molecular modification, it serves as a derivatizing reagent in analytical chemistry, where it can react with hydroxyl groups in organic molecules to increase their volatility for analysis by gas chromatography and mass spectrometry. smolecule.com

Sample TreatmentInitial Water Contact AngleContact Angle After 6 Hours (Water Exposure)Reference
Untreated Paper< 90° (hydrophilic)N/A researchgate.net
Silylated with this compound (Toluene solvent)~135°Declined over time stemfellowship.org
Silylated with this compound (Dioxane solvent)~140°Declined, but maintained hydrophobicity better than toluene (B28343) sample stemfellowship.org

This table presents research findings on the silylation of cellulose (B213188) paper, demonstrating the significant increase in hydrophobicity (measured by water contact angle) after treatment with this compound. researchgate.netstemfellowship.org

Condensation Reactions and Siloxane Bond Formation

The primary utility of this compound in surface modification stems from its ability to form stable siloxane bonds (Si-O-Si). This process occurs in a two-step mechanism.

First, the highly reactive silicon-chlorine (Si-Cl) bond undergoes rapid hydrolysis in the presence of water, even trace amounts of moisture from the atmosphere. This reaction cleaves the chlorine atom and replaces it with a hydroxyl group, yielding an octadecyldimethylsilanol (a type of silanol) and hydrochloric acid as a byproduct.

Hydrolysis Reaction: R₃SiCl + H₂O → R₃SiOH + HCl

Following hydrolysis, the generated silanol is highly reactive and readily undergoes condensation reactions. These reactions can proceed via two main pathways:

Intermolecular Condensation: Two silanol molecules react with each other to form a disiloxane, eliminating a molecule of water.

Surface Reaction: The silanol reacts with hydroxyl (-OH) groups present on the surface of a substrate, such as glass, silica, or metal oxides.

In both pathways, the result is the formation of a strong, covalent siloxane bond. When used for surface modification, this bond anchors the dimethyloctadecylsilyl group to the substrate, with the long, hydrophobic octadecyl chain oriented away from the surface, thereby imparting its water-repellent characteristics. The network of siloxane bonds creates a stable, self-assembled monolayer (SAM) or a more complex silicone network.

Advanced Synthetic Techniques and Catalysis

Modern synthetic strategies employ advanced techniques and catalysts to enhance the efficiency and control of reactions involving silanes for surface modification and material synthesis.

A significant advancement in the formation of organic monolayers on silicon surfaces involves the use of the Lewis acid catalyst tris(pentafluorophenyl)borane, or B(C₆F₅)₃. This method utilizes alkyldimethylsilanes (hydrosilanes), which can be synthesized from the corresponding chlorosilanes like this compound via reduction.

The B(C₆F₅)₃ catalyst activates the silicon-hydrogen (Si-H) bond of the hydrosilane, forming a B···H–Si complex. This complex is then susceptible to a nucleophilic attack from the hydroxyl groups on an oxidized silicon surface. The reaction results in the formation of a covalent Si-O-Si bond, grafting the alkylsilane to the surface and releasing hydrogen gas.

The primary advantage of this catalyzed pathway is the dramatic increase in reaction speed and efficiency. It significantly lowers the activation energy required for the silanization reaction, allowing for the rapid formation of robust, covalently bound self-assembled monolayers at room temperature.

Table 1: Comparison of Uncatalyzed vs. B(C₆F₅)₃-Catalyzed Silanization
ParameterTypical Uncatalyzed SilanizationB(C₆F₅)₃-Catalyzed Siloxanation
ReactantChlorosilane (e.g., this compound)Hydrosilane (e.g., Octadecyldimethylsilane)
Reaction Time2–18 hours5–10 minutes
Activation Barrier~45 kcal/mol~18 kcal/mol
ByproductHClH₂

Data sourced from research on B(C₆F₅)₃-catalyzed siloxanation.

This compound is integrated into sol-gel processes to create functional organic-inorganic hybrid materials. The sol-gel method is a versatile, low-temperature technique for producing solid materials from small molecules. The process involves the hydrolysis and polycondensation of precursors, typically metal alkoxides like tetraethyl orthosilicate (B98303) (TEOS), to form a colloidal suspension (the "sol") that evolves into a continuous solid network (the "gel").

In this context, this compound can be used as a co-precursor or as a surface-modifying agent. When added during the sol-gel process, it is incorporated into the silica network as it forms. The Si-Cl group hydrolyzes and co-condenses with the hydrolyzing TEOS, embedding the hydrophobic octadecyl chains throughout the material's structure.

Alternatively, the pre-formed silica particles or gel can be functionalized by reacting their surface hydroxyl groups with this compound. This approach is used to modify the surface properties of materials like silica sols, creating stable, redispersible nanoparticles with hydrophobic surfaces. The integration of such silanes is crucial for tailoring the properties of the final hybrid material for specific applications, such as creating hydrophobic coatings or stationary phases for chromatography.

Surface Science and Interfacial Phenomena

Mechanism of Surface Modification

The efficacy of chlorodimethyloctadecylsilane as a surface modifying agent stems from its ability to form stable, covalent bonds with substrates while simultaneously presenting a low-energy, non-polar interface.

The primary mechanism for surface modification involves the reaction of the chlorosilyl group with hydroxyl (-OH) groups present on the surface of various substrates. smolecule.com This process, known as silylation, forms a stable covalent siloxane bond (Si-O-Si) between the silane (B1218182) molecule and the substrate. acs.orgresearchgate.net The reaction is initiated by the hydrolysis of the chloro group in the presence of trace amounts of water, forming a reactive silanol (B1196071) intermediate which then condenses with the surface hydroxyls. researchgate.net This covalent linkage is strong and ensures the durability of the surface treatment. researchgate.net This method is applicable to a wide range of materials that possess surface hydroxyl groups, including glass, certain metals, and polymers like poly(methyl methacrylate) (PMMA). smolecule.comchemimpex.compagepressjournals.org For instance, it is used to create hydrophobic coatings on cellulose (B213188) fibers in paper and to functionalize silica (B1680970) nanoparticles. researchgate.netmdpi.com

Once covalently anchored to the substrate, the long, non-polar octadecyl (C18) hydrocarbon chain orients away from the surface, creating a new interface with significantly different properties from the original substrate. smolecule.com This dense layer of alkyl chains imparts a pronounced hydrophobic (water-repellent) and organophilic (oil-attracting) character to the surface. smolecule.comchemimpex.com The transformation is evident in the dramatic increase in the water contact angle on treated surfaces, which is a direct measure of hydrophobicity. For example, modifying the surface of cellulose paper with this compound can significantly increase its resistance to water penetration, a key property for applications like improved paper straws. researchgate.net

Table 1. Effect of this compound Treatment on the Water Contact Angle of Cellulose Paper researchgate.net
Treatment GroupInitial Water Contact Angle (°)Water Contact Angle after 6 hours of Liquid Exposure (°)
Untreated Paper~0~0
Silylated with Toluene (B28343) as Solvent~135~110
Silylated with Dioxane as Solvent~135~125

Formation and Characterization of Thin Films

This compound is a key building block for creating highly ordered thin films known as self-assembled monolayers (SAMs).

Self-assembled monolayers are organized molecular layers that form spontaneously when a substrate is exposed to a solution or vapor of surface-active molecules like this compound. smolecule.comrsc.orgsoton.ac.uk The formation is driven by the covalent anchoring of the chlorosilyl headgroup to the substrate and the van der Waals interactions between the long octadecyl chains, which leads to a highly ordered, quasi-crystalline structure. researchgate.net

The resulting SAMs create surfaces with well-defined chemical and physical properties, such as tailored wettability, adhesion, and electrical characteristics. smolecule.com The structure and quality of these monolayers are typically analyzed using a suite of surface-sensitive techniques including:

Water Contact Angle Goniometry: To assess the hydrophobicity and surface energy. researchgate.net

Ellipsometry: To measure the thickness of the monolayer with sub-nanometer precision. researchgate.netaip.org

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface. researchgate.net

Atomic Force Microscopy (AFM): To visualize the topography and homogeneity of the film at the nanoscale. researchgate.net

Fourier Transform Infrared Spectroscopy (FTIR): To confirm the chemical bonding and molecular orientation within the monolayer. researchgate.net

Table 2. Characterization of Mesoporous Silica Before and After Bifunctionalization with C18 and Sulfonic Groups mdpi.com
MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (Å)
Bare SBA-157370.6655
RH-SBA-15-SO3H-C182380.4532

Note: The bifunctionalized material (RH-SBA-15-SO3H-C18) was prepared using this compound for the C18 groups. The decrease in surface area and pore volume confirms the successful grafting of the functional groups within the pores of the silica material.

The most common method for preparing SAMs of this compound is through adsorption from an anhydrous organic solvent, such as toluene or hexadecane (B31444). researchgate.netresearchgate.net The process begins with the immersion of a clean, hydroxylated substrate into a dilute solution of the silane. rsc.org The silane molecules adsorb onto the surface, and the reactive chloro-headgroup covalently bonds with the substrate's hydroxyl groups. researchgate.net Following the initial, somewhat random, covalent attachment, the long octadecyl chains organize themselves into a densely packed, ordered structure to maximize the stabilizing van der Waals forces between adjacent molecules. researchgate.net This self-organization process results in a robust, uniform monolayer that effectively masks the properties of the underlying substrate. researchgate.netresearchgate.net

Self-Assembled Monolayers (SAMs) Formation and Structural Analysis

Grafting Density and Steric Hindrance Effects

The formation of a dense, perfectly ordered monolayer of this compound is significantly impeded by steric hindrance. soton.ac.uk The bulky nature of the octadecyl chain and the dimethylsilyl headgroup physically prevents the silane molecules from accessing and reacting with every available silanol group (Si-OH) on the silica substrate. libretexts.org This crowding effect means that a complete monolayer, where the surface is entirely occupied, is sterically impossible to achieve. acs.org

As a monofunctional silane, possessing only one reactive chloro group, this compound can only form a single covalent bond with the surface and cannot cross-link with adjacent molecules. This leads to the formation of SAMs that are inherently less dense and more poorly ordered compared to those formed from trifunctional silanes (e.g., octadecyltrichlorosilane). researchgate.net The resulting grafting density is consequently lower, leaving a significant number of unreacted residual silanol groups on the underlying substrate. soton.ac.uklibretexts.org This incomplete coverage is a fundamental characteristic of surfaces modified with this compound and has profound implications for interfacial interactions.

Structural Characterization of SAMs (e.g., Ellipsometry, X-ray Reflectivity, AFM)

A suite of high-resolution surface analysis techniques is employed to characterize the structure of this compound SAMs. aip.orgdiva-portal.org

Ellipsometry is an optical technique used to measure the thickness and refractive index of thin films. soton.ac.ukresearchgate.net For this compound (CDMOS) SAMs on a native oxide layer on silicon, immersion ellipsometry has been used to break the correlation between thickness and refractive index that affects standard measurements. aip.orgresearchgate.net This method yielded an average monolayer thickness of 1.968 ± 0.057 nm and an average refractive index of 1.471 ± 0.004 at 633 nm. aip.org

Atomic Force Microscopy (AFM) provides topographical images of the surface at the nanometer scale. soton.ac.ukacs.orgresearchgate.net AFM studies reveal the surface morphology, roughness, and homogeneity of the SAM. researchgate.netnih.gov The technique can visualize the growth mechanism of the monolayer, which often proceeds through the formation and expansion of islands. nih.gov AFM has been used to confirm that while SAMs from monochlorinated silanes are less dense, they can still form homogeneous surfaces without large-scale domain separation under certain conditions. researchgate.net

Table 1: Techniques for Structural Characterization of this compound SAMs

Technique Information Provided Key Findings Citations
Ellipsometry Film thickness, refractive index. Measured average thickness of ~1.97 nm and refractive index of ~1.47 for a CDMOS monolayer. aip.orgresearchgate.net
X-ray Reflectivity (XRR) Film thickness, roughness, electron density profile. Used to model the structure and roughness of mixed SAMs containing the compound. researchgate.net
Atomic Force Microscopy (AFM) Surface topography, roughness, homogeneity, growth mechanism. Visualizes island formation during growth and confirms surface morphology at the nanoscale. researchgate.netresearchgate.netnih.gov

Multilayer Film Formation and Properties

Due to its monofunctional nature, this compound is self-limiting and typically forms only a single molecular layer (a monolayer). acs.org Once it reacts with a surface silanol, it has no further reactive sites to bond with another silane molecule on top. This prevents the formation of the undesirable polysiloxane networks that can occur with di- and trifunctional silanes. acs.org However, it is possible to construct more complex, structured films by employing a stepwise approach. For instance, a mixed SAM with a double-layer film structure has been created by taking advantage of the steric hindrance of one component to control the subsequent assembly of a second component. researchgate.net

Interactions at Modified Interfaces

The chemical and physical nature of surfaces modified with this compound dictates how other molecules interact with them. These interactions are central to the performance of these materials in applications like chromatography.

Adsorption and Diffusion Studies of Molecules at Chromatographic Interfaces

In liquid chromatography, surfaces modified with this compound form the C18 stationary phase, the most common type used in reversed-phase separations. acs.org The study of how analyte molecules adsorb onto, desorb from, and diffuse across this interface is crucial for understanding chromatographic retention and efficiency. qtanalytics.in Phenomena such as peak tailing, where a chromatographic peak is asymmetrically broadened, are directly linked to heterogeneous adsorption-desorption kinetics at the molecular level. qtanalytics.inacs.org Single-molecule spectroscopy has been a key tool in directly observing the behavior of individual molecules at these interfaces, revealing a complex landscape of interactions. acs.orgacs.org

Strong Adsorption Sites and Topographical Indentations

While most molecules diffuse freely across the C18-modified surface, single-molecule studies have revealed the existence of rare but powerful "strong adsorption sites". acs.orgacs.org At these sites, a molecule can become temporarily immobilized, with desorption times ranging from milliseconds to several minutes. acs.org These strong adsorption events are a direct cause of chromatographic tailing. acs.org Intriguingly, these events, particularly those with longer durations, have been directly correlated with nanometer-scale topographical indentations on the surface of the fused silica substrate. acs.org This indicates that the physical topography of the underlying substrate, not just its chemical composition, plays a significant role in creating sites of unusually strong interaction. acs.org

Role of Residual Silanols in Adsorption Phenomena

Table 2: Summary of Adsorption Phenomena at this compound Modified Interfaces

Phenomenon Description Cause Chromatographic Impact Citations
Strong Adsorption Temporary immobilization of analyte molecules. Interaction with rare, high-energy sites on the surface. Peak tailing and broadening. acs.orgacs.org
Topographical Effects Nanometer-scale indentations act as strong adsorption sites. Physical surface features of the underlying substrate. Contributes to the population of strong adsorption sites. acs.org
Residual Silanol Interactions Ion-exchange or hydrogen bonding with unreacted Si-OH groups. Incomplete surface coverage due to steric hindrance. Primary cause of peak tailing for basic/cationic compounds. libretexts.orgacs.orgacs.orgobrnutafaza.hrresearchgate.netmdpi.com

Table 3: List of Chemical Compounds

Compound Name
1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (B79767) (DiI)
Acetonitrile
This compound
Methanol
n-butylamine
Octadecyltrichlorosilane (B89594)
Pyridine (B92270)
Silicon dioxide (Silica)
Toluene

Biomolecule-Surface Interactions in Biosensing Applications

This compound plays a significant role in the development of biosensors by enabling the effective immobilization of biomolecules onto various substrates. Its primary function is to form a hydrophobic self-assembled monolayer (SAM) on surfaces such as silica, glass, or silicon nitride. optica.orgnih.govpurdue.edu This alteration of surface chemistry is a critical step in the fabrication of many biosensing devices, as it facilitates the attachment of biomolecules primarily through physical adsorption. optica.orgnih.gov The long octadecyl chain of the molecule creates a non-polar, low-energy surface that promotes the adsorption of proteins and other biomolecules, a foundational step for a variety of sensing applications. purdue.edunih.gov

The modification of surfaces with this compound is a versatile technique applicable to a wide range of substrates used in biosensor development, including glass, silicon, and metal oxides. nih.govbeilstein-journals.org This versatility allows for its integration into diverse biosensor platforms, from microarrays to microfluidic devices. purdue.edusemi.ac.cn

Protein Adsorption for Immunoassays and Protein Arrays

A primary application of this compound in biosensing is the creation of surfaces for protein immobilization, which is fundamental for immunoassays and the fabrication of protein microarrays. purdue.edu The hydrophobic monolayer formed by this compound provides an ideal environment for proteins to attach via physisorption. optica.orgnih.gov This method is straightforward and has been successfully used to develop platforms capable of detecting multiple antigen-antibody interactions. purdue.edu

In a notable application, multiprotein microarrays were fabricated on glass slides silanized with this compound. purdue.edu The process involved immersing clean glass slides in a solution of this compound in anhydrous toluene. purdue.edu This treatment rendered the surface hydrophobic, facilitating the subsequent printing of different proteins to create a microarray. These arrays were then used in immunoassays, demonstrating a high degree of selectivity for the targeted antigen-antibody interactions. purdue.edu While physical adsorption is a simple attachment method, it can sometimes lead to the partial denaturation of the immobilized protein or its gradual washing off during experiments. optica.org To mitigate this, strategies such as using a spacer layer, like Protein A, have been employed to offset the antibody from the surface, which may help in retaining its conformation and activity. nih.gov

ParameterValueSubstrate/ApplicationReference
Surface Roughness (rms) 1.28 nmGlass substrate for protein microarrays purdue.edu
Silane Concentration 0.02 M in anhydrous tolueneGlass slide silanization for immunoassays purdue.edu
Immobilization Method Physical AdsorptionProtein attachment on silica surfaces optica.org
Effective Optical Thickness of Antigen Layer ~0.6 nmOn a transmitting BioCD surface optica.org

Interactions with DNA for Genetic Biosensors

The utility of this compound extends to the development of DNA biosensors. In this context, surface modification with this compound is a key step in the fabrication of low-cost, disposable paper-based sensors for DNA detection. researchgate.net Research has shown that treating silicon substrates with this compound in solvents like toluene or hexadecane results in varying surface concentrations of the silane, which can be controlled to optimize sensor performance. researchgate.net

These modified surfaces can serve as platforms for the subsequent assembly of DNA probes. For instance, in some label-free ratiometric electrochemiluminescence (ECL) sensing strategies, the sensor is constructed through the stepwise assembly of materials, including hairpin DNA, onto a modified electrode surface. researchgate.net The initial surface treatment with silanes like this compound is crucial for creating a stable and reliable foundation for these complex biological architectures. researchgate.net

ApplicationKey FindingRelevance of this compoundReference
Paper-based DNA Biosensors Enables site-selective deposition of bio-reactive functionalities.Used in the surface treatment of the substrate to create a controlled surface chemistry. researchgate.net
ECL DNA Biosensors A ratiometric ECL biosensor showed a wide detection range from 1 to 10,000 fM.The underlying surface modification, which can involve silanes, is critical for the assembly of the sensing components. researchgate.net

Application in Microfluidic and Optical Biosensors

This compound is also a key material in the fabrication of advanced biosensor formats such as microfluidic cartridges and optical biosensors. In the development of a continuous-flow, multi-analyte biosensor cartridge, this compound was used to create hydrophobic surfaces within microfluidic channels. semi.ac.cn This surface modification is part of the process to create distinct, functionalized zones for different enzymatic sensors, enabling the simultaneous measurement of multiple analytes. semi.ac.cn

In the realm of optical biosensors, this compound has been used to graft an adhesive coating onto the silica surface of a BioCD (Biological Compact Disc). optica.org This coating facilitates the physical adsorption of biomolecules, which is the first step in preparing the disc for biosensing. optica.org Subsequent detection of protein binding events, such as immunoassays, demonstrated the capability of this platform, with a sensitivity that could be enhanced by using a reflective disk, allowing for the detection of as little as one-twentieth of a protein monolayer. optica.org

Biosensor TypeAnalyte/SystemRole of this compoundPerformance MetricReference
Microfluidic Cartridge Glucose, Lactate (B86563)Surface modification for creating hydrophobic regions in PDMS/SU-8 channels.Linear response range increased up to 15 mM for glucose and lactate sensors. semi.ac.cn
Optical BioCD Protein ImmunoassayForms an adhesive coating on the silica surface for biomolecule patterning by physical adsorption.Enhanced detection sensitivity to one-twentieth of a protein monolayer. optica.org

Applications in Advanced Materials Science and Engineering

Chromatographic Stationary Phases

The most prominent application of chlorodimethyloctadecylsilane is in the manufacturing of stationary phases for reversed-phase chromatography (RPC). smolecule.com These phases, commonly known as C18 or octadecylsilane (B103800) (ODS) phases, are the most widely used in high-performance liquid chromatography (HPLC) for the separation of a vast array of organic compounds. smolecule.comwikipedia.org

The development of RPC media relies on creating a non-polar stationary phase that can interact with and retain non-polar analytes from a polar mobile phase. wikipedia.org this compound is an ideal reagent for this purpose. By chemically bonding the octadecyl groups to a support material, typically silica (B1680970) particles, a hydrophobic surface is created. smolecule.com The retention of analytes is then governed by hydrophobic interactions; more hydrophobic molecules interact more strongly with the C18 chains and are retained longer on the column. smolecule.comwikipedia.org

The foundation of C18 stationary phases is the derivatization of silica gel. Silica particles possess surface hydroxyl groups known as silanols (Si-OH). phenomenex.com The derivatization process involves a chemical reaction between the chlorine atom of this compound and these surface silanol (B1196071) groups. acs.orglibretexts.org This reaction forms a stable covalent siloxane bond (Si-O-Si), effectively tethering the octadecyl group to the silica surface. To drive the reaction to completion and neutralize the hydrochloric acid (HCl) byproduct, a base such as pyridine (B92270) is often included in the reaction mixture. libretexts.orgtaylorfrancis.com This process transforms the polar, hydrophilic silica surface into a non-polar, hydrophobic one, suitable for reversed-phase separations.

The reaction for the surface derivatization can be summarized as follows: Si-OH (surface) + Cl-Si(CH₃)₂C₁₈H₃₇ → Si-O-Si(CH₃)₂C₁₈H₃₇ (surface) + HCl

The stability of silica-based stationary phases is highly dependent on the pH of the mobile phase. The siloxane bond linking the octadecylsilane to the silica surface is susceptible to hydrolysis at low pH (typically below 2), which leads to the cleavage and loss of the bonded stationary phase from the column. researchgate.netchromatographyonline.com Conversely, at high pH (generally above 8), the underlying silica support itself begins to dissolve, causing irreversible damage to the column. libretexts.orgchromatographyonline.com

To enhance stability, especially at low pH, sterically protected stationary phases have been developed. These phases use bulkier side groups attached to the silicon atom (e.g., diisobutyl instead of dimethyl) to physically hinder the approach of hydronium ions to the siloxane bond, thus slowing down the rate of hydrolysis. researchgate.netlcms.cz Polymerically coated phases, where the silica is coated with a cross-linked layer of polymethyloctadecylsiloxane, also exhibit improved stability towards high pH eluents. tue.nl

Table 1: pH Stability of Silica-Based Chromatographic Phases

pH Range Effect on Stationary Phase Consequence Mitigation Strategy
< 2 Hydrolysis of siloxane bonds Loss of bonded phase ("bleeding") Steric protection of the siloxane linkage
2 - 8 Generally stable operating range Reliable performance Standard operation

During the initial derivatization with the bulky this compound molecule, steric hindrance prevents all surface silanol groups from reacting. phenomenex.comlibretexts.org These remaining, unreacted silanols are acidic and can lead to undesirable secondary interactions with basic or polar analytes. phenomenex.comelementlabsolutions.com These interactions often result in poor peak shape, specifically peak tailing, which reduces separation efficiency and resolution. elementlabsolutions.com

To minimize these effects, a process called end-capping is employed. This involves a second derivatization step using a smaller, more reactive silylating agent, such as trimethylchlorosilane (TMCS) or hexamethyldisilazane (B44280) (HMDS). libretexts.orgelementlabsolutions.comsilicycle.com These smaller reagents can access the sterically hindered residual silanols and convert them into less polar trimethylsilyl (B98337) groups. phenomenex.com While end-capping significantly reduces the number of active silanols (by approximately 50%), it does not eliminate them completely due to steric limitations. elementlabsolutions.com This process is crucial for producing high-performance, inert C18 columns suitable for analyzing basic compounds. phenomenex.com

Table 2: Common Reagents for End-Capping

Reagent Name Chemical Formula Purpose
Trimethylchlorosilane (TMCS) (CH₃)₃SiCl To block residual silanol groups
Hexamethyldisilazane (HMDS) ((CH₃)₃Si)₂NH To block residual silanol groups

The performance of an HPLC column packed with a this compound-modified phase is characterized by its efficiency, selectivity, and inertness. High efficiency, measured in theoretical plates, is achieved through the use of small, uniform silica particles and optimal packing procedures. researchgate.netresearchgate.net The selectivity is primarily determined by the hydrophobic nature of the C18 chains, but can be influenced by the bonding density and the presence of any residual silanols. phenomenex.comchromatographyonline.com A well-end-capped column demonstrates high inertness, especially towards basic compounds, resulting in symmetrical peak shapes. phenomenex.comelementlabsolutions.com

In the realm of miniaturized systems, this compound is used to create the stationary phase within microfluidic chips for microchip liquid chromatography. nih.gov The inner walls of the microchannels are coated with the silane (B1218182) to form an open tubular column format. nih.gov This approach benefits from low back pressure and enables the separation of picoliter-volume samples with high efficiency, which is advantageous for applications where sample volume is limited. nih.gov

Beyond traditional packed-particle columns, this compound is instrumental in creating alternative chromatographic formats like open tubular columns and monolithic phases.

Open Tubular Columns (OTCs): In open tubular liquid chromatography (OTLC), the stationary phase is coated as a thin film on the inner wall of a narrow capillary, leaving the center unobstructed. chromatographyonline.commdpi.com this compound is used to create a wall-coated open-tubular (WCOT) column by directly reacting it with the fused silica capillary wall. nih.gov OTCs offer very low back pressure, allowing for faster analyses or the use of very long columns for high-resolution separations. nih.govchromatographyonline.com

Monolithic Phases: Monolithic columns consist of a single, continuous rod of porous material, such as silica, permeated by a network of channels. researchgate.netresearchgate.net This structure offers high permeability and rapid mass transfer. After the porous silica monolith is synthesized, its entire surface area is chemically modified. This compound is used to derivatize the monolith surface, converting it into a C18 reversed-phase medium. researchgate.netresearchgate.net This is followed by an end-capping step to reduce residual silanol activity. researchgate.netresearchgate.net Monolithic columns modified in this way have demonstrated excellent separation efficiency, comparable to or even exceeding that of columns packed with sub-2 µm particles, but with significantly lower back pressure. researchgate.net

Development of Reversed-Phase Chromatography (RPC) Media

Functional Materials and Coatings

The ability of this compound to form robust, covalently bound monolayers on various substrates is central to its use in creating functional materials and coatings with specific surface characteristics.

Hydrophobic and Organophilic Surface Creation

One of the most prominent applications of this compound is the creation of hydrophobic (water-repellent) and organophilic (oil-attracting) surfaces. The long octadecyl chain of the molecule imparts a nonpolar character to the treated surface, significantly altering its wetting properties. smolecule.com

When applied to a substrate containing hydroxyl (-OH) groups, such as glass, silica, or certain polymers, the chloro(dimethyl)silyl group reacts to form a stable siloxane (Si-O-Si) bond. smolecule.comaip.org This process effectively replaces the polar hydroxyl groups with non-polar octadecyl chains, which extend outwards from the surface. aip.org The result is a dramatic increase in the water contact angle, a key indicator of hydrophobicity. For instance, untreated surfaces with a water contact angle of 30-40° can exhibit a contact angle of 100-120° after treatment with this compound. This modification also leads to a decrease in surface energy, further enhancing the water-repellent nature of the material.

This hydrophobicity is highly desirable in a multitude of applications, including:

Water-repellent coatings: for textiles, electronics, and outdoor equipment to protect against moisture damage. smolecule.comchemimpex.com

Self-cleaning surfaces: inspired by the "lotus effect," where water droplets roll off, carrying away dirt and contaminants. google.com

Anti-icing coatings: by reducing the adhesion of ice to surfaces.

The organophilic nature of the modified surfaces also finds use in applications requiring interaction with oils and other nonpolar substances.

Table 1: Impact of this compound Treatment on Surface Properties

Property Untreated Surface CDMOS-Treated Surface
Water Contact Angle (°) 30-40 100-120
Surface Energy (mN/m) 50-60 20-30

Data sourced from research on CDMOS-treated surfaces.

Antimicrobial Surfaces and Biofilm Inhibition

The formation of biofilms, which are communities of microorganisms encased in a self-produced matrix, on surfaces is a significant problem in various fields, including medicine and industry. frontiersin.orgasm.org These biofilms can lead to infections, contamination, and material degradation. frontiersin.org Surface modification with this compound can contribute to the creation of antimicrobial surfaces that inhibit biofilm formation.

While this compound itself does not typically possess inherent biocidal properties, the hydrophobic surfaces it creates can physically deter the initial attachment of bacteria and other microorganisms. google.com The principle behind this is that many microbes prefer to adhere to hydrophilic surfaces. By creating a low-energy, water-repellent surface, the initial adhesion of microorganisms is reduced, thereby preventing the subsequent formation of a mature biofilm. google.com

Research has shown that superhydrophobic surfaces can significantly reduce microbial adhesion by up to 90-95% compared to uncoated or non-hydrophobic surfaces. google.com This strategy is particularly advantageous as it is a passive, non-leaching mechanism that does not rely on the release of toxic biocides, which can contribute to antimicrobial resistance. asm.org

Controlled Wettability and Adhesion Properties

Beyond creating highly hydrophobic surfaces, this compound allows for the precise control of surface wettability and adhesion. By forming self-assembled monolayers (SAMs), the density and arrangement of the octadecyl chains on the surface can be manipulated to achieve a desired balance between hydrophobicity and adhesion. smolecule.com

This controlled wettability is crucial in applications where specific liquid-surface interactions are required. For example, in the production of coatings and adhesives, this compound can act as a coupling agent, enhancing the adhesion between organic polymers and inorganic substrates while simultaneously imparting water repellency. chemimpex.com This dual functionality is vital in industries such as automotive and construction, where strong, moisture-resistant bonds are essential. chemimpex.com

The ability to tailor adhesion properties is also leveraged in advanced materials where controlled release or specific binding is necessary. The modification of surface energy through silanization influences the van der Waals interactions, which are fundamental to adhesion phenomena. google.com

Applications in Sensors, Microfluidics, and Biomaterials

The unique surface properties imparted by this compound make it a valuable tool in the development of sophisticated devices and materials for biomedical and analytical applications.

Sensors: In the realm of biosensors, surfaces are often functionalized with this compound to create a hydrophobic background, which can enhance the signal-to-noise ratio by minimizing non-specific binding of biomolecules. aip.org This allows for more sensitive and specific detection of target analytes. aip.org The ability to create tailored surfaces is critical for the performance of sensors designed for applications like medical diagnostics and environmental monitoring. chemimpex.com

Microfluidics: Microfluidic devices, often referred to as "lab-on-a-chip" systems, rely on the precise control of fluid flow in microchannels. This compound is used to modify the inner surfaces of these channels, typically made of glass or polymers like PDMS, to control their wettability. nih.gov Creating hydrophobic channel walls can prevent the adsorption of proteins and other biomolecules, which is crucial for the accuracy and reproducibility of microfluidic assays. nih.gov It is also used to create stationary phases within microchannels for chromatographic separations. researchgate.netnih.govrsc.org

Biomaterials: In the field of biomaterials, surface properties play a critical role in determining biocompatibility and the interaction with biological systems. This compound is used to modify the surfaces of biomaterials to control protein adsorption and cellular adhesion. smolecule.com For instance, creating hydrophobic surfaces can be beneficial in applications where tissue integration is not desired, such as in certain medical implants or drug delivery systems. smolecule.com

Nanomaterials and Nanocomposites

The application of this compound extends to the nanoscale, where it is instrumental in the functionalization of nanoparticles and the creation of advanced nanocomposites.

Surface Modification of Nanoparticles

Nanoparticles, due to their high surface-area-to-volume ratio, often exhibit unique properties. However, their tendency to aggregate and their surface chemistry can limit their practical applications. Surface modification with this compound is a key strategy to overcome these challenges.

By coating nanoparticles with a layer of this compound, their surface can be rendered hydrophobic. smolecule.com This modification is crucial for:

Improving Dispersion: Hydrophobic nanoparticles disperse more readily in nonpolar organic solvents and polymer matrices, which is essential for the fabrication of homogeneous nanocomposites. made-in-china.com

Enhancing Stability: The organic layer provided by this compound can prevent the agglomeration of nanoparticles, enhancing their colloidal stability. smolecule.com

Targeted Drug Delivery: In biomedical applications, modifying the surface of nanoparticles, such as mesoporous silica nanoparticles (MSNs), with this compound can enhance their stability and interaction with cell membranes. nih.gov This is a critical step in developing sophisticated drug delivery systems that can target specific cells or tissues. smolecule.com

A notable example is the use of this compound-modified MSNs for the co-delivery of chemotherapeutic agents in cancer therapy. nih.gov The modified nanoparticles have shown enhanced uptake by cancer cells, leading to more effective treatment. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Diacid metabolite of norcantharidin
ABT-737
Pluronic® 123
Dopamine hydrochloride
Trichloro(octadecyl)silane
Methyltrichlorosilane
Carbamate-modified silane
Tris(pentafluorophenyl)borane
Chloro(dimethyl)octylsilane
Chloro(decyl)dimethylsilane
Chloro(dodecyl)dimethylsilane
LiAlH4
DNase I
Proteinase K
YoPro1
SYTOX™ Green
Fluorescent Brightener 28
SYPRO™ Ruby Protein Gel Stain
Cinnamaldehyde
Ethylenediaminetetraacetic acid (EDTA)
Allicin
Curcumin
Norcantharidin

Synthesis of Hybrid Materials with Tailored Properties

This compound (CDMOS) is a versatile organosilicon compound extensively utilized in the synthesis of advanced hybrid materials. Its unique molecular structure, featuring a long C18 alkyl chain and a reactive chlorosilyl group, allows for the covalent modification of inorganic substrates, thereby creating organic-inorganic hybrid materials with specifically engineered properties. chemimpex.comresearchgate.netcsic.esfrontiersin.org This surface modification is a cornerstone of its application, enabling the transformation of hydrophilic inorganic surfaces into hydrophobic and organophilic ones. smolecule.com

The primary mechanism involves the reaction of the chloro-dimethyl-octadecylsilane's chlorine atom with surface hydroxyl (-OH) groups present on various inorganic materials like silica, glass, and metal oxides. smolecule.com This process forms stable siloxane bonds (Si-O-Si), effectively grafting the long octadecyl chains onto the substrate's surface. smolecule.com The result is a molecularly-thin organic layer that fundamentally alters the surface energy and chemical affinity of the inorganic material. chemimpex.comgelest.com

In the field of separation science, CDMOS is instrumental in synthesizing mixed-mode stationary phases for high-performance liquid chromatography (HPLC). nih.gov Hybrid silica monolithic materials can be functionalized with this compound to create a stationary phase with tailored surface chemistry, suitable for separating complex mixtures. nih.gov The process involves preparing a porous silica monolith, which is then chemically modified by binding CDMOS to its surface. nih.gov This creates a robust hybrid material with specific chromatographic properties. nih.gov

The table below summarizes the properties of a precursor material used in the synthesis of a CDMOS-modified hybrid silica stationary phase.

PropertyValue
Precursor MaterialHybrid Silica Particles
Pore Diameter7.5 nm nih.gov
Specific Surface Area245 m²/g nih.gov
Modifying AgentThis compound nih.gov
ApplicationMixed-Mode HPLC Stationary Phase nih.gov

Integration into Polymeric Matrices

The integration of this compound-modified inorganic materials into polymeric matrices is a key strategy for developing advanced polymer nanocomposites with enhanced performance characteristics. pagepressjournals.org CDMOS acts as a crucial coupling agent, bridging the interface between the inorganic filler and the organic polymer matrix, which are often chemically incompatible. chemimpex.comresearchgate.net This improved interfacial adhesion is vital for the effective transfer of stress from the polymer matrix to the reinforcing filler, leading to improved mechanical properties.

A primary application is in the creation of nanocomposites using silylated clays (B1170129). Research has demonstrated the successful use of CDMOS to modify montmorillonite (B579905) clays, which are then integrated into a Poly(methyl methacrylate) (PMMA) matrix via in situ intercalative polymerization. pagepressjournals.org The hydrophobic octadecyl chains on the clay surface improve its compatibility with the PMMA matrix, facilitating a more homogeneous dispersion of the clay platelets. pagepressjournals.org

Structural analysis of these PMMA nanocomposites reveals that the CDMOS modification leads to the formation of intercalated and, in some cases, exfoliated structures. pagepressjournals.org In an intercalated structure, the polymer chains penetrate the galleries between the clay layers, increasing the interlayer spacing. In an exfoliated structure, the individual clay layers are completely separated and dispersed throughout the polymer matrix. pagepressjournals.org This high level of dispersion is difficult to achieve with unmodified clays and is directly responsible for the observed improvements in the material's properties. pagepressjournals.org Specifically, these nanocomposites show enhanced thermal stability compared to the pure polymer. pagepressjournals.org

The table below details the findings from a study on PMMA nanocomposites incorporating CDMOS-modified montmorillonite.

Polymer MatrixFillerFiller Loading (% wt)Resulting Nanocomposite StructureObserved Property Improvement
Poly(methyl methacrylate) (PMMA)CDMOS-modified Montmorillonite1%, 3%Intercalated/Exfoliated pagepressjournals.orgHomogeneous dispersion of filler pagepressjournals.org
Poly(methyl methacrylate) (PMMA)CDMOS-modified Montmorillonite5%Intercalated/Exfoliated mixture pagepressjournals.orgEnhanced thermal stability pagepressjournals.org

Beyond clay nanocomposites, CDMOS-modified silica particles are also incorporated into a wide range of thermoplastic and thermosetting polymers, including polyolefins, polycarbonates, polyamides, and epoxy resins. google.com The ability to pre-functionalize the silica filler with CDMOS allows for fine-tuning the particle-matrix interface, which can lead to improvements in mechanical strength, thermal stability, and barrier properties of the resulting polymer composite. google.com

Theoretical and Computational Studies of Chlorodimethyloctadecylsilane

The behavior, structure, and performance of materials modified with chlorodimethyloctadecylsilane are extensively studied using theoretical and computational methods. These approaches provide molecular-level insights that are often inaccessible through experimental techniques alone.

Future Research Directions and Emerging Applications

Exploration of Novel Derivatization and Functionalization Strategies

Future research is moving beyond the creation of simple hydrophobic monolayers. The exploration of novel derivatization and functionalization strategies aims to create complex, multifunctional surfaces with precisely controlled properties. One promising area is the development of bifunctional surfaces. For instance, mesoporous silica (B1680970) has been successfully functionalized with both the C18 groups from CDMOS and sulfonic acid (SO3H) groups. mdpi.com This creates a material with both hydrophobic and strong cation-exchange characteristics, useful for specialized solid-phase extraction applications. mdpi.com

Another avenue of research involves the creation of patterned or mixed self-assembled monolayers (SAMs). By combining CDMOS with other silanes bearing different functional groups, researchers can create surfaces with tailored domains of varying wettability, adhesion, and chemical reactivity. smolecule.com These patterned surfaces are critical for applications in sensors, microfluidics, and biomaterials, where precise control over surface interactions is paramount. smolecule.comrsc.org The ability to form stable SAMs on various substrates like silica, glass, and metals opens up possibilities for creating sophisticated interfaces for advanced electronics and biotechnology. smolecule.comchemimpex.comcymitquimica.com

Advanced Characterization Techniques for Surface and Interfacial Phenomena

Understanding the structure and behavior of CDMOS-modified surfaces at the molecular level is crucial for optimizing their performance. Future research will increasingly rely on a suite of advanced characterization techniques to probe these interfaces with high resolution.

Single-molecule spectroscopy, particularly using confocal fluorescence microscopy, has been employed to study the lateral transport of oligonucleotides adsorbed on a CDMOS-modified silica surface. acs.orgresearchgate.net This powerful technique revealed that molecules exhibit both fast lateral diffusion and rare, reversible, strong adsorption to defect sites on the surface. acs.org

Other high-vacuum and surface-sensitive techniques provide detailed chemical and morphological information. X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical state of the modified surface, confirming the presence of the silane (B1218182) monolayer. researchgate.net Infrared Spectroscopy (IRAS) can verify the reaction of Si-OH groups and the presence of C-H bonds from the octadecyl chain. researchgate.net For morphological analysis, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the dispersion of silylated clays (B1170129) in polymer nanocomposites, while Atomic Force Microscopy (AFM) can map the topography of the functionalized surface at the nanoscale. researchgate.netpagepressjournals.org

Table 1: Advanced Characterization Techniques for CDMOS-Modified Surfaces

Technique Information Provided Reference(s)
Confocal Fluorescence Microscopy Studies diffusion and adsorption dynamics of single molecules at the interface. acs.orgresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) Determines elemental composition and chemical bonding states on the surface. researchgate.net
Infrared Spectroscopy (IRAS/FTIR) Confirms covalent attachment and identifies functional groups. rsc.orgresearchgate.net
Scanning/Transmission Electron Microscopy (SEM/TEM) Visualizes surface morphology and dispersion in nanocomposites. pagepressjournals.org
Atomic Force Microscopy (AFM) Provides nanoscale topographical images of the modified surface. researchgate.net
Contact Angle Goniometry Measures surface wettability (hydrophobicity). researchgate.netresearchgate.net
Raman Microscopy Measures chemical properties and physical states (e.g., density) in situ. byu.edu

Integration with Micro- and Nanofluidic Systems

The ability of CDMOS to render surfaces hydrophobic is highly valuable in the fields of micro- and nanofluidics. researchgate.net In these systems, which manipulate picoliter to nanoliter volumes of fluid, surface forces play a dominant role. CDMOS is used to coat the interior walls of microchannels made from materials like glass or PDMS. researchgate.netaip.org This hydrophobic layer is critical for applications in micro-scale liquid chromatography, where it acts as a stationary phase for separating molecules based on their hydrophobicity. researchgate.netbyu.edu

Furthermore, the hydrophobic and protein-resistant nature of CDMOS-coated surfaces is essential for developing reliable "lab-on-a-chip" bioanalysis technologies. researchgate.netaip.org By preventing the non-specific adsorption of proteins and other biomolecules to the channel walls, CDMOS ensures the smooth transport of samples and improves the performance and reproducibility of microfluidic immunoassays and enzyme reactors. aip.org Research in this area focuses on optimizing coating protocols and integrating these functionalized surfaces into complex, multi-component microdevices for high-throughput analysis. byu.edu

Development of Smart and Responsive Materials

A significant future direction is the use of CDMOS as a foundational component in the development of "smart" materials whose properties change in response to external stimuli. While CDMOS itself provides a static hydrophobic surface, it can be co-functionalized with responsive polymers or molecules.

For example, a surface could be patterned with both CDMOS and a polymer that changes its conformation in response to temperature or pH. This would create a material with switchable wettability, capable of transitioning between hydrophobic and hydrophilic states. Such materials have potential applications in controlled drug release, "smart" valves in microfluidic devices, and self-cleaning surfaces. The creation of superhydrophobic surfaces, which exhibit extreme water repellency, often involves creating a specific surface roughness and then functionalizing it with a low-surface-energy molecule like CDMOS. researchgate.net By incorporating responsive elements, these could be developed into surfaces that can actively control droplet transport or adhesion.

Sustainable Synthesis and Application Approaches

As with all chemical processes, there is a growing emphasis on developing more sustainable methods for the synthesis and application of silanes like CDMOS. One innovative approach involves using agricultural waste as a raw material. Researchers have successfully synthesized SBA-15, a type of mesoporous silica, using sodium silicate (B1173343) derived from rice husk—a cheap and abundant natural resource. mdpi.com This sustainably sourced silica can then be functionalized with CDMOS for applications such as solid-phase extraction. mdpi.com

In the area of synthesis, the hydrosilylation reaction, which is key to producing many silane precursors, is a target for green chemistry. qualitas1998.netchemicalbook.com Research into highly stable and reusable catalysts, such as platinum nanoparticles embedded in a glass hybrid matrix, aims to make the manufacturing of silicones and their precursors more sustainable. qualitas1998.net These efforts reduce reliance on expensive and energy-intensive traditional methods and open the door to greener manufacturing of advanced materials. qualitas1998.net

Table 2: Comparison of Synthesis Approaches

Approach Description Advantages Reference(s)
Conventional Uses traditional silicon sources like tetraethoxysilane (TEOS) or sodium silicate from quartz sand. Well-established and understood processes. mdpi.com
Sustainable Utilizes bio-waste (e.g., rice husk) as a source for silica. Employs green catalysts for key synthesis reactions like hydrosilylation. Lower cost, reduced energy consumption, utilization of renewable resources. mdpi.comqualitas1998.net

Potential in Biomedical and Biotechnological Advancements

The unique surface-modifying properties of CDMOS give it significant potential in a range of biomedical and biotechnological applications. chemimpex.comsigmaaldrich.com Its ability to create stable, hydrophobic surfaces is leveraged in areas from drug delivery to biosensing.

One of the most promising areas is the surface functionalization of nanoparticles for targeted drug delivery. Mesoporous silica nanoparticles (MSNs) modified with CDMOS have been shown to enhance the delivery of chemotherapeutic agents to cancer cells. mdpi.com The hydrophobic C18 layer can improve the encapsulation of drugs and modify the nanoparticle's interaction with cell membranes, leading to better cellular uptake and efficacy. mdpi.com

In biotechnology, CDMOS is used to create surfaces for biosensors and microarrays, where controlling the interaction of proteins and DNA is crucial. cymitquimica.comaip.org By creating hydrophobic or patterned surfaces, researchers can control protein adsorption and immobilization, which is key for the performance of diagnostic assays. aip.org Another novel application is the synthesis of fluorescent silicon nanoparticles from the thermal decomposition of CDMOS. rsc.org These nanoparticles can be used as biological labels for imaging and tracking within cells, opening new possibilities in diagnostics and fundamental biological research. rsc.org

Table 3: Examples of Biomedical and Biotechnological Applications

Application Area Specific Use Mechanism/Benefit Reference(s)
Cancer Therapy Modifying mesoporous silica nanoparticles (MSNs) for drug delivery. Enhances cellular uptake and facilitates co-delivery of chemotherapeutic agents. mdpi.com
Bio-imaging Synthesis of fluorescent silicon nanoparticles. Used as a precursor for fluorescent labels for cellular imaging. rsc.org
Biosensors Functionalization of sensor surfaces. Creates a hydrophobic surface to control protein adsorption and enhance analyte detection. smolecule.com
Biotechnology Surface modification for microarrays and protein studies. Allows for controlled immobilization of proteins and oligonucleotides. cymitquimica.comaip.org

Q & A

Q. How do temporal factors (e.g., aging, reaction duration) influence the reproducibility of this compound-based coatings?

  • Methodology : Longitudinal studies with periodic characterization (e.g., SEM for morphology, XPS for chemical composition) over weeks/months. Use accelerated lifetime testing (ALT) under extreme conditions to model aging. Time-series analysis identifies degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.